Ivaltinostat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

イゼンシチニブは、経口投与される新規化合物であり、パン・ヤヌスキナーゼ阻害剤として作用します。イゼンシチニブは、ヤヌスキナーゼの3つのサブタイプであるヤヌスキナーゼ1、ヤヌスキナーゼ2、およびヤヌスキナーゼ3に高親和性で結合します。 この化合物は、腸選択性を持つように開発されており、身体の他の部分への吸収が最小限に抑えられ、他の類似の薬剤と比較して副作用を軽減しながら、炎症性腸疾患を標的にすることができます .

準備方法

合成経路と反応条件: イゼンシチニブの合成には、ナフチリジン環の形成やピラゾール部分の導入など、複数の工程が含まれます。反応条件は通常、目的の化学変換を確実に実行するために、有機溶媒、触媒、および制御された温度を使用することを含みます。

工業的製造方法: イゼンシチニブの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、収率と純度が最適化されており、多くの場合、結晶化やクロマトグラフィーなどの高度な精製技術を組み合わせて、最終生成物を単離します。

化学反応の分析

反応の種類: イゼンシチニブは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その代謝と薬理作用にとって重要です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 求核置換反応と求電子置換反応は、ハロゲン化物やアミンなどの試薬によって促進されます。

主な生成物: これらの反応から生成される主な生成物は、主に糞便を通して排泄されるさまざまな代謝物です。 特に、M18とM9の代謝物が同定されており、それぞれ酸化と再配列、および1炭素の付加が含まれています .

科学的研究の応用

作用機序

イゼンシチニブは、ヤヌスキナーゼ酵素の活性を阻害することによって効果を発揮します。ヤヌスキナーゼ1、ヤヌスキナーゼ2、およびヤヌスキナーゼ3に結合することにより、シグナル伝達タンパク質と転写活性化因子(STAT)タンパク質のリン酸化と活性化を阻止します。 この阻害は、炎症反応に関与するシグナル伝達経路を混乱させ、それによって消化管の炎症を軽減します .

6. 類似の化合物との比較

イゼンシチニブは、全身への曝露を最小限に抑え、副作用のリスクを軽減する腸選択性を持つことで、ユニークです。類似の化合物には以下が含まれます。

トファシチニブ: 別のヤヌスキナーゼ阻害剤ですが、全身への影響がより広範囲です。

デルゴシチニブ: 皮膚病に使用されるヤヌスキナーゼ阻害剤です。

バリシチニブ: 主に関節リウマチに使用され、全身活性を持っています。

イゼンシチニブは、腸への標的化された作用により、全身性の副作用が少ない炎症性腸疾患の治療のための有望な候補となっています .

類似化合物との比較

Izencitinib is unique due to its gut-selective properties, which minimize systemic exposure and reduce the risk of side effects. Similar compounds include:

Tofacitinib: Another Janus kinase inhibitor but with broader systemic effects.

Delgocitinib: A Janus kinase inhibitor used for dermatological conditions.

Baricitinib: Primarily used for rheumatoid arthritis, with systemic activity.

Izencitinib stands out for its targeted action in the gut, making it a promising candidate for treating inflammatory bowel diseases with fewer systemic side effects .

生物活性

Ivaltinostat (CG200745) is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various malignancies, particularly pancreatic ductal adenocarcinoma (PDAC). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies.

This compound functions by inhibiting the activity of HDACs, enzymes responsible for removing acetyl groups from histones and non-histone proteins. This inhibition leads to an increase in histone acetylation, which can result in the reactivation of tumor suppressor genes and the modulation of various signaling pathways involved in cancer progression. Key mechanisms include:

- Induction of Apoptosis : this compound promotes cell death in cancer cells by enhancing the acetylation of p53, a critical tumor suppressor protein. This modification increases p53's transcriptional activity, leading to the upregulation of pro-apoptotic genes .

- Synergistic Effects with Chemotherapeutics : In vitro and in vivo studies have demonstrated that this compound enhances the effectiveness of standard chemotherapeutics like gemcitabine and erlotinib. It has shown to improve chemosensitivity in gemcitabine-resistant pancreatic cancer cell lines .

Phase I/II Trials

A pivotal phase I/II study evaluated the safety and efficacy of this compound in combination with gemcitabine and erlotinib for patients with untreated locally advanced or metastatic PDAC. The study's design included:

- Dose Escalation : The phase I component utilized a 3 + 3 dose escalation design to determine the maximum tolerable dose (MTD) of this compound, which was established at 250 mg/m² administered intravenously on specified days during a 28-day treatment cycle .

- Efficacy Outcomes : In phase II, 24 patients were enrolled. The median overall survival (OS) was reported at 8.6 months, with a progression-free survival (PFS) of 5.3 months. The objective response rate (ORR) was 25%, indicating a partial response to treatment in some patients .

Correlative Studies

Correlative studies within the trial assessed potential biomarkers associated with treatment response. Notable findings included:

- Circulating Tumor DNA (ctDNA) : Mutation burden detected by cfDNA analysis correlated with clinical outcomes, suggesting that ctDNA could serve as a predictive biomarker for treatment efficacy .

- Blood Markers : Specific proteins such as TIMP1 and IGFBP1 were identified as potential indicators of treatment response, highlighting their relevance in monitoring patient outcomes during therapy .

Safety Profile

The safety profile of this compound was generally acceptable, with manageable adverse effects reported during the trials. Common side effects included fatigue, nausea, and hematological toxicities, which are typical for HDAC inhibitors used in combination therapies .

Summary Table of Clinical Findings

| Study Phase | MTD (mg/m²) | Median OS (months) | Median PFS (months) | ORR (%) | DCR (%) |

|---|---|---|---|---|---|

| Phase I | 250 | - | - | - | - |

| Phase II | 250 | 8.6 | 5.3 | 25 | 93.8 |

特性

CAS番号 |

2051918-33-1 |

|---|---|

分子式 |

C22H26N8 |

分子量 |

402.5 g/mol |

IUPAC名 |

3-[(1R,5S)-3-[[7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl]amino]-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile |

InChI |

InChI=1S/C22H26N8/c1-14-10-21(29-28-14)26-20-13-19-18(4-2-8-24-19)22(27-20)25-15-11-16-5-6-17(12-15)30(16)9-3-7-23/h2,4,8,10,13,15-17H,3,5-6,9,11-12H2,1H3,(H3,25,26,27,28,29)/t15?,16-,17+ |

InChIキー |

DADAEARVGOQWHV-ALOPSCKCSA-N |

SMILES |

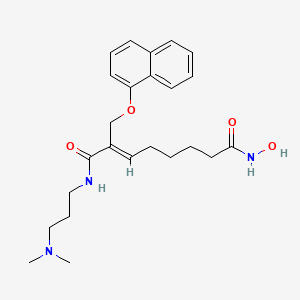

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21 |

異性体SMILES |

CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4C[C@H]5CC[C@@H](C4)N5CCC#N |

正規SMILES |

CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4CC5CCC(C4)N5CCC#N |

外観 |

Solid powder |

Key on ui other cas no. |

936221-33-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CG200745 N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-loxy)methyl)oct-2-enediamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。